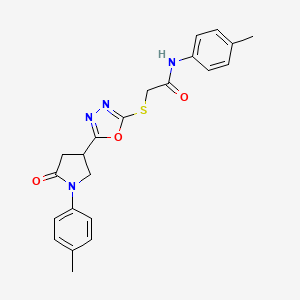
2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule that integrates a pyrrolidine ring, an oxadiazole moiety, and thioacetamide functionalities. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O2S, with a molecular weight of approximately 378.47 g/mol. The presence of the p-tolyl groups enhances its lipophilicity and biological activity, which is crucial for its interaction with cellular targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The oxadiazole and pyrrolidine components can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular pathways.
Antioxidant Activity
Preliminary studies indicate that compounds with similar structures possess significant antioxidant properties. For instance, derivatives of pyrrolidine have shown to scavenge free radicals effectively, suggesting that this compound may exhibit similar activity.
Cytotoxicity
Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, pyrrolidine derivatives have been noted for their ability to induce apoptosis in cancer cells. Testing the cytotoxicity of this compound against different cancer cell lines could provide insights into its potential as an anticancer agent.
Case Study 1: Anticancer Potential
In a study examining the effects of pyrrolidine derivatives on human breast cancer cells, compounds similar to this compound were found to inhibit cell proliferation significantly. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that these compounds exhibited potent activity against various bacterial strains. This suggests that our compound may also possess antimicrobial properties worth exploring.
Research Findings
| Study | Activity | Findings |
|---|---|---|
| Study A | Antioxidant | Significant free radical scavenging activity comparable to ascorbic acid. |
| Study B | Cytotoxicity | Induced apoptosis in breast cancer cell lines; IC50 values indicate potent activity. |
| Study C | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential as a new antibiotic. |
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-3-7-17(8-4-14)23-19(27)13-30-22-25-24-21(29-22)16-11-20(28)26(12-16)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGIPHLQWWIZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













